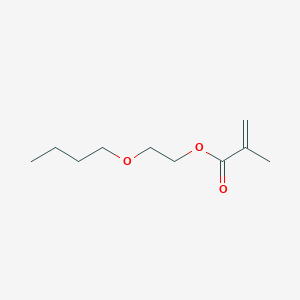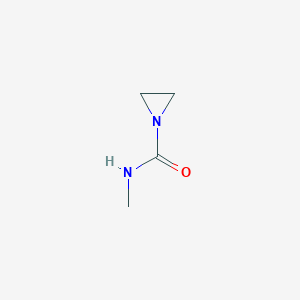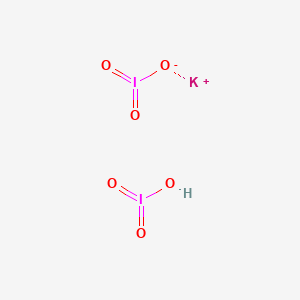
Potassium sulfamate
概要
説明
Potassium sulfamate, also known as sulfamic acid, potassium salt, is a compound with the molecular formula H2KNO3S . It is used as a food additive, in water treatment, and as a cleaning agent . It is also used in the synthesis of heterocyclic nitramines .
Molecular Structure Analysis
Potassium sulfamate has a molecular formula of H2KNO3S and an average mass of 135.184 Da . More detailed structural analysis would require specific tools such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Potassium sulfamate has a molecular weight of 135.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . More detailed physical and chemical properties would require specific experimental measurements.科学的研究の応用
Optoelectronic Applications
Potassium sulfamate, along with sodium sulfamate, has been identified as a good candidate for optoelectronic device fabrications and other nonlinear optical applications . These materials are used in technologies such as electro-optics, photonics, and laser systems . They are also used in modern technology devices like optical sensors, memory storage devices, and optoelectronics devices .
Food Additive
Potassium sulfamate is used as a food additive . However, the specific applications in food science and the benefits of using potassium sulfamate as a food additive are not detailed in the source.
Water Treatment
Potassium sulfamate is used in water treatment . It could potentially be used in processes such as pH adjustment, disinfection, or coagulation, but the exact application in water treatment is not specified in the source.
Cleaning Agents
Potassium sulfamate is used as a cleaning agent . It could be used in a variety of cleaning applications, from household cleaning to industrial cleaning processes.
Synthesis of Heterocyclic Nitramines
Potassium sulfamate is used in the synthesis of heterocyclic nitramines . Heterocyclic nitramines are a class of compounds that have applications in fields such as pharmaceuticals and agrochemicals.
Crystal Growth
Potassium sulfamate crystals have been synthesized for use in the growth of other crystals . For example, potassium dinitramide (KDN) crystals have been synthesized using potassium sulfamate crystals .
Safety and Hazards
将来の方向性
Potassium sulfamate has been used in the field of light-emitting diodes (LEDs). A study has proposed a multifunctional interface engineering for perovskite crystallization modulation and defect passivation by incorporating a zwitterionic additive potassium sulfamate onto the grain-growth substrate . This led to pure-blue perovskite light-emitting diodes with a champion external quantum efficiency of 17.32% at 478 nm .
特性
IUPAC Name |
potassium;sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAAXEFROUUDIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2KNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5329-14-6 (Parent) | |
| Record name | Sulfamic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013823502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40884649 | |
| Record name | Sulfamic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Sulfamic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Potassium sulfamate | |
CAS RN |
13823-50-2 | |
| Record name | Sulfamic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013823502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium sulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of potassium sulfamate?
A1: Potassium sulfamate, also known as aminosulfonic acid potassium salt, has the molecular formula KSO3NH2 and a molecular weight of 135.17 g/mol. [, ]
Q2: What spectroscopic data is available for potassium sulfamate?
A2: Researchers have utilized various spectroscopic techniques to characterize potassium sulfamate. These include:
- Infrared (IR) spectroscopy: IR analysis reveals characteristic absorption bands for N-H, S-O, and N-S stretching vibrations, providing insights into the zwitterionic structure of sulfamic acid and the ionic structure of the sulfamate ion in potassium sulfamate. []
- Electron Spin Resonance (ESR) spectroscopy: ESR studies have investigated the motion of radicals like SO3−NH trapped within potassium sulfamate crystals, revealing information about molecular dynamics and dipolar coupling tensors. [, ]
Q3: How is potassium sulfamate used in the synthesis of ammonium dinitramide (ADN)?
A3: Potassium sulfamate acts as a crucial starting material for ADN synthesis. In this process, potassium sulfamate undergoes nitration with a mixture of nitric and sulfuric acid, leading to the formation of potassium dinitramide (KDN), which can then be converted to ADN. The structural properties of potassium sulfamate, such as crystallinity and porosity, significantly influence the yield and purity of the synthesized ADN. [, , , ]
Q4: Are there other applications of potassium sulfamate in chemical synthesis?
A4: Yes, potassium sulfamate plays a role in synthesizing various compounds:
- Heterocyclic Nitramines: It's utilized in preparing heterocyclic nitramines, which are energetic materials. This involves nitration of condensation products formed from compounds like urea, guanidine, and formaldehyde with potassium sulfamate. [, , ]
- Hydrazine Derivatives: Potassium sulfamate reacts with hydroxylamine-O-sulfonic acid to yield potassium hydrazine-iso-disulfonate (H2NN(SO3K)2), a hydrazine derivative. The reaction conditions, such as concentration and temperature, impact the yield of the hydrazine-iso-disulfonate. []
Q5: What is known about the thermal stability of potassium sulfamate?
A5: While potassium sulfamate itself is relatively stable, its thermal behavior becomes crucial when considering its role in reactions like ADN synthesis. Studies have investigated the impact of factors such as temperature and the presence of nitric acid on the thermal stability and decomposition of sulfamates during the nitration process. []
Q6: How does potassium sulfamate influence perovskite solar cell fabrication?
A6: Potassium sulfamate has shown promise as a multifunctional interface engineering agent in hybrid chemical vapor deposition (HCVD) for perovskite solar cells:
- Crystallization Control: Potassium ions (K+) from potassium sulfamate act as nucleation seeds, promoting controlled growth of perovskite grains at the interface. [, ]
- Defect Passivation: Sulfamate ions coordinate with undercoordinated lead atoms in the perovskite structure, effectively passivating defects and improving device performance. [, ]
Q7: Are there any challenges related to the stability of potassium sulfamate-based formulations?
A7: The inherent hygroscopicity of ADN, often synthesized using potassium sulfamate, poses a challenge for its practical applications. Researchers are exploring strategies to overcome this limitation, such as:
- Prilling and Coating: Techniques like ultrasound-assisted prilling and encapsulation with hydrophobic polymers aim to transform the morphology of ADN particles and enhance their resistance to moisture absorption. []
Q8: Are there any safety concerns associated with the use of potassium sulfamate in ADN synthesis?
A8: Safety is paramount when working with energetic materials like ADN. Studies have compared different synthetic routes for ADN, evaluating the thermal stability of intermediates formed during the process. Research indicates that the intermediates generated in the potassium sulfamate route exhibit greater thermal stability compared to those formed in alternative methods, highlighting the potential safety advantages of this approach. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)




